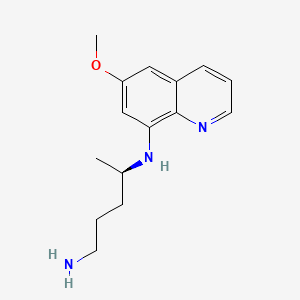
Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine is a chemical compound known for its unique structure and properties It features a quinoline ring substituted with a methoxy group at the 6-position and a pentanediamine chain attached at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.
Attachment of the Pentanediamine Chain: The final step involves the reaction of the methoxyquinoline intermediate with 1,4-pentanediamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Known for its use as a fluorescent zinc indicator.
N-(6-Methoxy-8-quinolinyl)-1,4-butanediamine: Similar structure but with a shorter diamine chain.
Uniqueness
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine stands out due to its specific pentanediamine chain, which may confer unique properties in terms of binding affinity and specificity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
57152-56-4 |
|---|---|
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
(4R)-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m1/s1 |
Clé InChI |
INDBQLZJXZLFIT-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
SMILES canonique |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



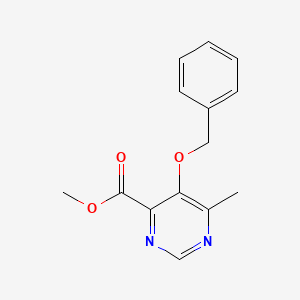
![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
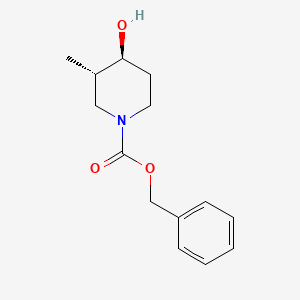
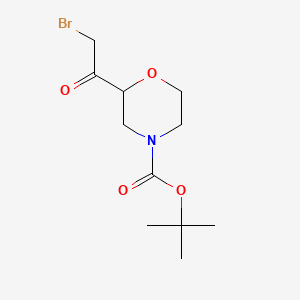
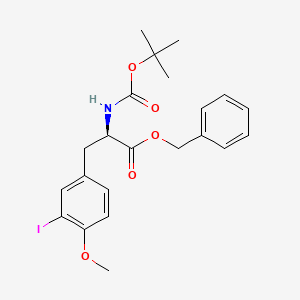
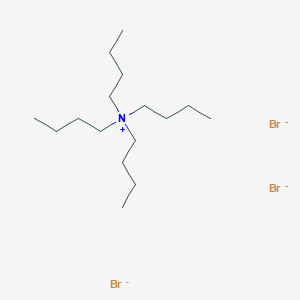
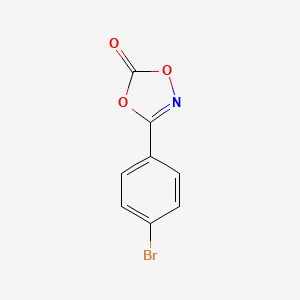
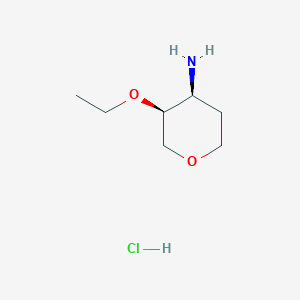



![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
